molecular formula C17H18N2O2S B14926062 (4-{[(2-Phenylethyl)carbamothioyl]amino}phenyl)acetic acid

(4-{[(2-Phenylethyl)carbamothioyl]amino}phenyl)acetic acid

Cat. No.: B14926062
M. Wt: 314.4 g/mol
InChI Key: APKSAVAJMZAIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID is a complex organic compound with a unique structure that includes a phenylacetic acid moiety linked to a phenethylamino group through a carbothioyl linkage. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenethylamine with carbon disulfide to form phenethylthiocarbamide. This intermediate is then reacted with 4-aminophenylacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: A simpler analog with similar structural features but lacking the phenethylamino and carbothioyl groups.

    Phenethylamine: Shares the phenethylamino moiety but lacks the phenylacetic acid and carbothioyl components.

    Thiosemicarbazide Derivatives: Compounds with similar carbothioyl linkages but different substituents.

Uniqueness

2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenethylamino and carbothioyl groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound in scientific research.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-[4-(2-phenylethylcarbamothioylamino)phenyl]acetic acid

InChI

InChI=1S/C17H18N2O2S/c20-16(21)12-14-6-8-15(9-7-14)19-17(22)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,21)(H2,18,19,22)

InChI Key

APKSAVAJMZAIKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.